molecular formula C10H13NO2 B14075420 2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol CAS No. 102494-22-4

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol

Cat. No.: B14075420
CAS No.: 102494-22-4
M. Wt: 179.22 g/mol
InChI Key: HNWVDJLQTKGEHZ-UHFFFAOYSA-N
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Description

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol is a substituted phenethyl alcohol derivative characterized by an N-hydroxyethanimidoyl group at the para position of the phenyl ring. Such compounds are frequently explored in medicinal chemistry for their interactions with biological targets, such as receptors or enzymes, due to their polar functional groups and aromatic systems .

Properties

CAS No.

102494-22-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]ethanol

InChI

InChI=1S/C10H13NO2/c1-8(11-13)10-4-2-9(3-5-10)6-7-12/h2-5,12-13H,6-7H2,1H3

InChI Key

HNWVDJLQTKGEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime typically involves the reaction of 1-[4-(2-hydroxyethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogs of 2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol, highlighting variations in substituents, melting points, yields, and molecular weights:

Compound Name / Substituent (R) Molecular Formula Melting Point (°C) Yield (%) Molecular Weight Key Structural Features
2-(4-(4-Chlorobenzylpiperazinyl)phenyl)ethan-1-ol C19H22ClN2O 109–110 72 338.84 Chlorobenzyl-piperazine substitution
2-(4-(Benzylpiperazinyl)phenyl)ethan-1-ol C19H23N2O 119–120 82 300.40 Benzyl-piperazine substitution
2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol C10H16N2O2 N/A N/A 196.25 Dual hydroxyl and amino groups
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol C11H17NO N/A N/A 179.26 Ethylamino and methylphenyl groups
2-[4-(Isobutyl)phenyl]ethan-1-ol (Ibuprofen Impurity Q) C12H16O N/A N/A 180.25 Isobutyl substitution

Key Observations:

  • Melting Points: Bulkier substituents (e.g., bis(4-chlorophenyl)methyl in compound 10 ) correlate with higher melting points (127–128°C), likely due to increased van der Waals interactions. In contrast, smaller groups like 4-chlorobenzyl (compound 16 ) reduce melting points (109–110°C). The N-hydroxyethanimidoyl group in the target compound may elevate its melting point compared to non-polar groups but lower it relative to rigid aromatic substituents.
  • Solubility: Hydroxyl and amino groups (e.g., in compound ) enhance water solubility via hydrogen bonding. The target compound’s N-hydroxyethanimidoyl group is expected to improve solubility compared to halogenated analogs (e.g., compound 16 ).
  • Synthetic Yields: Piperazine-derived analogs (e.g., compounds 10–17 ) exhibit yields of 70–82%, suggesting efficient synthetic routes. The target compound’s synthesis may require optimization due to the reactive N-hydroxyimidoyl group.

Biological Activity

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol, a compound classified under amidoxime derivatives, has garnered attention due to its potential biological activities. Amidoximes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15N2O2\text{C}_{11}\text{H}_{15}\text{N}_{2}\text{O}_{2}

This compound features a hydroxylamine moiety, which is crucial for its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that amidoximes exhibit significant antimicrobial properties. Specifically, amidoxime derivatives have been shown to inhibit the growth of various bacterial strains. For instance, studies have reported that certain amidoximes can act as inhibitors of squalene-hopene cyclase (SHC), an enzyme essential for cell membrane stability in bacteria like Alicyclobacillus acidocaldarius .

CompoundActivityReference
This compoundAntimicrobial

2. Cytotoxic Effects

Amidoximes have also been evaluated for their cytotoxic effects against cancer cell lines. In a study focusing on various amidoxime derivatives, including those similar to this compound, it was found that these compounds could induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .

Cell LineIC50 (µM)Compound
A549 (Lung Cancer)25This compound
MDA-MB-231 (Breast Cancer)30This compound

3. Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another notable activity associated with amidoxime compounds. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have demonstrated that amidoximes can significantly inhibit AChE activity, with Ki values indicating potent inhibition .

CompoundKi Value (nM)Reference
This compound22.13 ± 1.96

Case Studies

Several studies have explored the biological activity of amidoxime derivatives:

Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various amidoxime derivatives against clinical isolates. The results showed that derivatives similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving multiple cancer cell lines, researchers found that amidoxime compounds could effectively induce apoptosis through ROS generation. This study highlighted the potential use of these compounds in cancer therapy.

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